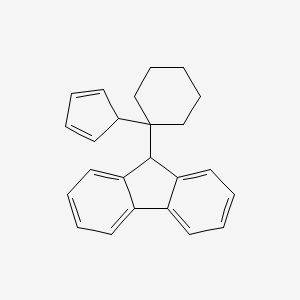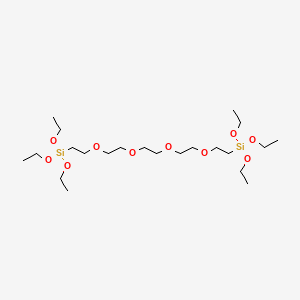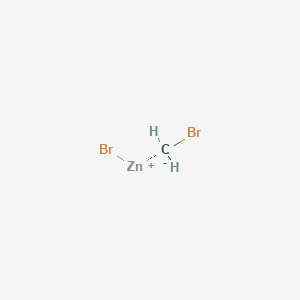
4-(Trimethylsilyl)phenylmagnesium bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(Trimethylsilyl)phenylmagnesium bromide, 0.50 M in THF is represented by the SMILES stringCC(C)(C)Si(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-] . This indicates that the compound contains a phenyl ring (C6H5) attached to a magnesium bromide (MgBr) and a trimethylsilyl (TMS) group (Si(CH3)3). Chemical Reactions Analysis
As a Grignard reagent, 4-(Trimethylsilyl)phenylmagnesium bromide, 0.50 M in THF is expected to participate in a variety of chemical reactions. Grignard reagents are known for their strong nucleophilic and reducing properties, which allow them to form C-C bonds and reduce organic compounds .Physical And Chemical Properties Analysis
The concentration of 4-(Trimethylsilyl)phenylmagnesium bromide, 0.50 M in THF is 0.5 M . The density is 0.953 g/mL at 25 °C . The empirical formula is C12H22BrMgNSi2 and the molecular weight is 340.69 .Safety And Hazards
4-(Trimethylsilyl)phenylmagnesium bromide, 0.50 M in THF is classified as a highly flammable liquid and vapor. It can cause severe skin burns and eye damage . It is also classified as a respiratory system target organ toxicant . Therefore, it should be handled with care, using appropriate personal protective equipment, and stored properly to prevent accidents.
Propiedades
IUPAC Name |
magnesium;trimethyl(phenyl)silane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Si.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFBWPABSDBUIC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrMgSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)phenylmagnesium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














